molecular formula C13H10FN3 B1443235 4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline CAS No. 1184562-80-8

4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline

Cat. No.: B1443235
CAS No.: 1184562-80-8
M. Wt: 227.24 g/mol
InChI Key: MBKPGWFKTVJBOJ-UHFFFAOYSA-N
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Description

4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline is a useful research compound. Its molecular formula is C13H10FN3 and its molecular weight is 227.24 g/mol. The purity is usually 95%.
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Biological Activity

4-(4-fluoro-1H-1,3-benzodiazol-2-yl)aniline is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the current understanding of its biological activity, including mechanisms of action, pharmacological applications, and comparative studies with similar compounds.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C13H10FN3
  • Molecular Weight : 227.24 g/mol
  • CAS Number : 872552-44-8

This compound features a fluorinated benzodiazole moiety, which is significant for its biological properties.

Mechanisms of Biological Activity

The biological activity of this compound primarily involves its interaction with specific molecular targets in cells.

Key Mechanisms:

  • Enzyme Inhibition : The compound may inhibit certain enzymes by binding to their active sites, thereby preventing substrate access. This is particularly relevant in the context of cancer therapeutics where enzyme inhibition can lead to reduced cell proliferation.
  • Receptor Modulation : It has been suggested that this compound could act as a positive allosteric modulator for GABA-A receptors, which play a crucial role in neurotransmission and are important targets for anxiolytic and sedative drugs .
  • Antimicrobial Activity : Preliminary studies indicate that similar benzodiazole derivatives exhibit antimicrobial properties, suggesting potential applications in treating infections .

Pharmacological Applications

Recent research highlights various pharmacological applications of this compound:

  • Anticancer Agents : The compound has shown promise in inhibiting cancer cell lines through mechanisms involving apoptosis and cell cycle arrest.
  • Antiviral Properties : Studies have indicated that derivatives of benzodiazole can interfere with viral replication processes, making them candidates for antiviral drug development .
  • Neurological Disorders : Given its potential as a GABA-A receptor modulator, it may be beneficial in treating conditions such as anxiety and epilepsy .

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds, providing insights into the potential effects of this compound:

StudyCompound TestedBiological ActivityFindings
2-(4-Fluorophenyl)-1H-benzo[d]imidazolePositive allosteric modulation of GABA-A receptorEnhanced metabolic stability and reduced hepatotoxicity
Urea derivatives with benzodiazole moietyAntimalarial activityCertain derivatives showed low cytotoxicity with high selectivity against Plasmodium spp.
Various benzodiazole derivativesAntiviral activity against SARS-CoV-2Identified as potential inhibitors of viral proteases

Comparative Analysis

When compared to similar compounds, this compound exhibits unique properties due to its fluorine substitution which enhances its reactivity and binding affinity.

Similar Compounds Comparison

Compound NameStructural FeaturesBiological Activity
4-(5-fluoro-1H-benzimidazol-2-yl)anilineFluorinated benzimidazoleAnticancer properties
(5-fluoro-1H-benzimidazol-2-yl)methanamine dihydrochlorideAdditional amine groupAntimicrobial activity

Properties

IUPAC Name

4-(4-fluoro-1H-benzimidazol-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3/c14-10-2-1-3-11-12(10)17-13(16-11)8-4-6-9(15)7-5-8/h1-7H,15H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MBKPGWFKTVJBOJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)F)N=C(N2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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